3-Nitrobenzanthrone

説明

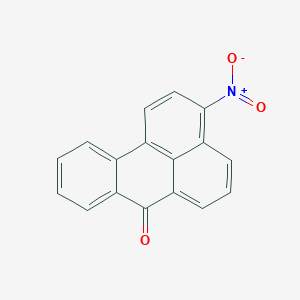

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitrobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOWHGESRCVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881271 | |

| Record name | 3-Nitrobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-34-9 | |

| Record name | 3-Nitrobenzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17117-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4OJW7BC7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 3-Nitrobenzanthrone in Diesel Exhaust: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 3-nitrobenzanthrone (3-NBA) in diesel exhaust particles marked a significant advancement in the understanding of the mutagenic and carcinogenic properties of air pollution.[1][2][3] This potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) has been identified as one of the most powerful bacterial mutagens ever found in the environment.[1][4] Its presence in diesel emissions and urban air pollution has raised considerable concern regarding its potential impact on human health, particularly in relation to an increased risk of lung cancer.[3][5][6] This technical guide provides an in-depth overview of the discovery of 3-NBA, its quantification in diesel exhaust, and the experimental methodologies employed in its study.

Discovery and Identification

This compound was first identified in organic extracts of both diesel exhaust and airborne particulate matter by Suzuki et al. in 1997.[1] The compound was isolated from mutagenic fractions of these extracts and its structure was confirmed through mass spectrometry and comparison with a synthesized authentic specimen.[2] Researchers noted that 3-NBA is likely formed during the combustion of fossil fuels and through atmospheric reactions of benzanthrone (B145504) with nitrogen oxides.[1][5]

Quantitative Data

The concentration of this compound in diesel exhaust particles and other environmental samples has been a key area of investigation. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of this compound in Diesel Exhaust Particles

| Sample Source | Concentration Range | Reference |

| Diesel Exhaust Particles | 0.6 - 6.6 µg/g of particles | Enya et al., 1997[1][2] |

| Diesel Exhaust Particulate Matter Extract | 27 - 56 pg/mg of extract | Murahashi, 2003[7][8][9] |

Table 2: Mutagenic Potency of this compound (Ames Test)

| Salmonella typhimurium Strain | Mutagenicity (revertants/nmol) | Reference |

| TA98 | 208,000 | Enya et al., 1997[2][4] |

| YG1024 (O-acetyltransferase-overexpressing) | 6,290,000 | Enya et al., 1997[2][4] |

Table 3: Environmental Levels of this compound

| Sample Type | Concentration Range | Reference |

| Airborne Particles (Urban/Semi-rural) | Up to > 11.5 pg/m³ | Seidel et al., 2002[1][5] |

| Workplaces with High Diesel Emissions | Up to > 80 pg/m³ | Seidel et al., 2002[1][5] |

| Rainwater (Kyoto, Japan) | 0.07 - 2.6 ng/L | Murahashi et al., 2003a[1] |

| Surface Soil | Up to 1200 pg/g | Murahashi et al., 2003b; Watanabe et al., 2003[1] |

| Chimney Soot (Domestic Coal-burning) | 0.23 µg/g of particles | Taga et al., 2005[1] |

Experimental Protocols

This section details the methodologies for key experiments related to the discovery and characterization of this compound.

Extraction and Isolation of this compound from Diesel Exhaust Particles

The following is a generalized protocol based on methods described in the literature for the extraction of nitro-PAHs from particulate matter.

-

Sample Collection: Diesel exhaust particles are collected on filters.

-

Soxhlet Extraction: The collected particles are subjected to Soxhlet extraction with a suitable organic solvent, such as dichloromethane (B109758), for several hours to extract the organic components.

-

Fractionation: The crude extract is then fractionated using column chromatography on silica (B1680970) gel. A solvent gradient (e.g., hexane, hexane/dichloromethane mixtures, and finally methanol) is used to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC) Purification: The mutagenic fractions identified from the initial separation are further purified by repeated HPLC. A combination of normal-phase and reverse-phase columns can be used to isolate individual compounds. The fraction corresponding to 3-NBA is collected.

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

A three-dimensional HPLC system has been developed for the determination of 3-NBA in diesel exhaust particulate matter.[7][8][9]

-

First Dimension: Nitrophenylethyl stationary phase with methanol (B129727) as the mobile phase.

-

Second Dimension: C18 stationary phase with methanol as the mobile phase.

-

Third Dimension: Pyrenylethyl stationary phase with dichloromethane as the mobile phase.

-

Detection: A photodiode array detector is used for effluent monitoring.[7][8][9]

-

Quantification: The calibration graph for 3-NBA is typically linear in the range of 1–1000 ng/mL, with a detection limit of approximately 1 ng/mL.[7][9]

For enhanced sensitivity, 3-NBA can be reduced to 3-aminobenzanthrone, which is fluorescent and can be detected using a fluorescence detector.[5]

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[10][11][12][13]

-

Bacterial Strains: Salmonella typhimurium strains TA98 and the O-acetyltransferase-overexpressing strain YG1024 are commonly used for detecting frameshift mutagens like 3-NBA.[1][2][4]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.[13] 3-NBA is a direct-acting mutagen and does not require metabolic activation to show high mutagenicity in the Ames test.[1]

-

Procedure:

-

A small amount of the test compound (3-NBA) dissolved in a suitable solvent (e.g., DMSO) is added to a test tube containing the bacterial culture and, if required, the S9 mix.

-

Molten top agar (B569324) is added to the tube, and the mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

DNA Adduct Analysis: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[2][7][8]

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to 3-NBA. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The DNA adducts are enriched, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.

-

Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

This compound undergoes metabolic activation to exert its genotoxic effects. The primary pathway involves the reduction of the nitro group to form N-hydroxy-3-aminobenzanthrone, which can then be further esterified to a reactive electrophile that binds to DNA, forming adducts.[3][6]

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for 3-NBA Discovery

The discovery of 3-NBA in diesel exhaust involved a systematic workflow combining extraction, fractionation, and mutagenicity testing.

Caption: Experimental workflow for the discovery of 3-NBA.

Conclusion

The discovery of this compound in diesel exhaust particles has been a pivotal moment in environmental health science. Its potent mutagenicity and presence in ubiquitous air pollution sources underscore the importance of continued research into the health effects of diesel emissions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with this environmental carcinogen. Further investigation into the mechanisms of 3-NBA-induced carcinogenesis and the development of strategies to reduce human exposure are critical areas for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA adduct formation in human hepatoma cells treated with this compound: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in surface soil by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of mutagenic this compound in diesel exhaust particulate matter by three-dimensional high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. enamine.net [enamine.net]

3-Nitrobenzanthrone: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzanthrone (3-NBA) is a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) identified in diesel exhaust and urban air pollution.[1][2] Its significant genotoxicity, far exceeding that of many other environmental carcinogens, has made it a subject of intense research. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methods for 3-NBA. Furthermore, it delves into the metabolic pathways leading to its activation and subsequent interaction with DNA, forming adducts that are believed to initiate the carcinogenic process. Detailed experimental protocols for key assays are also provided to facilitate further research in this critical area of environmental health and toxicology.

Chemical Structure and Identification

This compound, with the IUPAC name 3-Nitro-7H-benzo[de]anthracen-7-one, is a nitro-substituted derivative of benzanthrone (B145504).[2] Its structure consists of a polycyclic aromatic hydrocarbon framework with a ketone group and a nitro group.

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-Nitro-7H-benzo[de]anthracen-7-one[2] |

| Synonyms | 3-Nitro-7H-benz[d,e]anthracen-7-one |

| CAS Number | 17117-34-9[2] |

| Molecular Formula | C₁₇H₉NO₃[3] |

| Molecular Weight | 275.27 g/mol [3] |

| SMILES | O=C1C2=CC=CC=C2C3=C4C1=CC=C(C4=C3)N(=O)=O |

| InChI | InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H[2] |

Physicochemical Properties

This compound is a yellow powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow powder | [3] |

| Melting Point | 252 - 257 °C | [3] |

| Boiling Point | 506.2 °C (at 760 mm Hg) | [3] |

| Flash Point | 256.6 °C | [3] |

| Solubility | Limited data available. Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane (B109758) and methanol (B129727).[4][5] | |

| Spectroscopic Data | Infrared (IR) and Nuclear Magnetic Resonance (NMR) data have been reported. Mass spectrometry data is also available. | [1][3] |

Synthesis and Production

This compound is not known to be produced for commercial applications.[3] It is primarily formed as a byproduct of combustion processes and atmospheric reactions.[3] Laboratory-scale synthesis can be achieved through several methods:

-

Direct Nitration: This method involves the nitration of benzanthrone using nitric acid in an organic solvent.[3]

-

Reaction with Nitrogen Dioxide and Ozone: Benzanthrone can also be nitrated using gaseous nitrogen dioxide and ozone.[3]

-

Ullmann Cross-Coupling Reaction: A multi-step synthesis involving a modified Ullmann cross-coupling reaction between a substituted iodonaphthalene and a methyl-iodo-benzoate, followed by ring closure.[3]

Analytical Methods

The detection and quantification of this compound in environmental samples are crucial for exposure assessment. Due to its presence at low concentrations in complex matrices, highly sensitive and selective analytical methods are required.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with chemiluminescence or photodiode array detectors, is a common method for the analysis of 3-NBA in airborne particulates and diesel exhaust.[3][4][5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of 3-NBA in air particles, providing high sensitivity and structural confirmation.[1][7]

Metabolic Activation and Genotoxicity

This compound is a potent direct-acting mutagen, particularly in bacterial assays like the Ames test.[8] However, in mammalian systems, it requires metabolic activation to exert its full carcinogenic potential.[3]

The primary metabolic activation pathway involves the reduction of the nitro group to form reactive intermediates that can covalently bind to DNA, forming DNA adducts.[3] These adducts are considered to be the initiating lesions for the mutagenic and carcinogenic effects of 3-NBA.

Metabolic Activation Pathway of this compound:

Caption: Simplified metabolic activation pathway of this compound leading to DNA adduct formation.

Several enzymes have been implicated in the nitroreduction of 3-NBA, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase (POR).[3] The resulting N-hydroxy-3-aminobenzanthrone can be further activated through esterification (e.g., acetylation or sulfonation) to form highly reactive electrophiles that readily bind to DNA bases, primarily guanine (B1146940) and adenine.[3]

Experimental Protocols

Synthesis of this compound (Direct Nitration)

This protocol is a generalized representation based on literature descriptions.[3]

-

Dissolution: Dissolve benzanthrone in a suitable organic solvent (e.g., nitrobenzene).

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining a controlled temperature (e.g., 0-10 °C) with constant stirring.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., acetic acid or toluene).

Analysis of this compound in Diesel Exhaust by HPLC

This protocol is based on a three-dimensional HPLC method.[4][5]

-

Sample Preparation: Extract diesel exhaust particulate matter with a suitable solvent like dichloromethane.

-

Chromatographic Separation:

-

1st Dimension: Inject the extract onto a nitrophenylethyl stationary phase column with methanol as the mobile phase.

-

2nd Dimension: Transfer the fraction containing 3-NBA to a C18 column using a switching valve, with methanol as the mobile phase.

-

3rd Dimension: Transfer the refined fraction to a pyrenylethyl stationary phase column with dichloromethane as the mobile phase.

-

-

Detection: Detect the eluted 3-NBA using a photodiode array detector.

-

Quantification: Quantify the amount of 3-NBA by comparing the peak area to a calibration curve prepared with known standards.

Ames Test for Mutagenicity Assessment

This is a general protocol for the bacterial reverse mutation assay.[9][10][11][12][13]

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: Mix the tester strain, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar (B569324) plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

³²P-Postlabeling Assay for DNA Adduct Detection

This is a highly sensitive method for detecting DNA adducts.[14][15][16][17][18]

-

DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

-

Enzymatic Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or HPLC.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the amount of DNA adducts.

Conclusion

This compound is a highly mutagenic and carcinogenic compound of significant environmental and public health concern. Its chemical properties and structure facilitate its formation in combustion processes and its persistence in the environment. Understanding its metabolic activation pathways and its interaction with DNA is crucial for assessing its risk to human health. The analytical and experimental protocols outlined in this guide provide a foundation for researchers to further investigate the toxicology of this compound and to develop strategies for mitigating its harmful effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of mutagenic this compound in diesel exhaust particulate matter by three-dimensional high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Determination of mutagenic this compound in diesel exhaust particulate matter by three-dimensional high-performance liquid chromatography - Analyst (RSC Publishing) DOI:10.1039/B210174B [pubs.rsc.org]

- 6. Determination of atmospheric nitrobenzanthrones by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of the potent mutagens 2- nitrobenzanthrone and this compound in fine airborne particles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. Mutagenic activities and physicochemical properties of selected nitrobenzanthrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bulldog-bio.com [bulldog-bio.com]

- 13. enamine.net [enamine.net]

- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DNA adduct formation in human hepatoma cells treated with this compound: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Atmospheric Formation Mechanisms of 3-Nitrobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzanthrone (3-NBA) is a potent mutagen and suspected human carcinogen found in diesel exhaust and as a secondary pollutant in the atmosphere. Its presence in the environment poses a significant health risk, necessitating a thorough understanding of its formation pathways. This technical guide provides an in-depth analysis of the atmospheric formation mechanisms of 3-NBA from its precursor, benzanthrone (B145504) (BA). It details the key gas-phase and heterogeneous reactions, summarizes available quantitative data, outlines experimental methodologies for studying these processes, and provides visualizations of the core chemical pathways.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its extreme mutagenicity.[1] While primarily formed during combustion processes, there is compelling evidence for its secondary formation in the atmosphere through the chemical transformation of benzanthrone.[2] Atmospheric reactions, initiated by photochemically generated oxidants, can lead to the nitration of PAHs, including benzanthrone, contributing to the ambient concentration of 3-NBA.[3] Understanding these formation mechanisms is crucial for assessing human exposure and developing effective mitigation strategies.

Primary and Secondary Sources of this compound

3-NBA enters the atmosphere through two main pathways:

-

Primary Emissions: Direct emission from combustion sources is a major contributor to atmospheric 3-NBA. It has been detected in diesel exhaust particles at concentrations up to 6.6 µg/g.[2]

-

Secondary Atmospheric Formation: The gas-phase and heterogeneous reactions of benzanthrone with atmospheric oxidants lead to the in-situ formation of 3-NBA. While some studies suggest that the isomer 2-nitrobenzanthrone (B1231408) (2-NBA) is more readily formed through atmospheric processes, the formation of 3-NBA via these pathways is also acknowledged.[2][4]

Atmospheric Formation Mechanisms of this compound

The atmospheric formation of 3-NBA from benzanthrone is a complex process involving both gas-phase and particle-phase reactions. The key atmospheric oxidants involved are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃), in the presence of nitrogen oxides (NOₓ).

Gas-Phase Formation Mechanisms

Gas-phase reactions are particularly relevant for semi-volatile PAHs like benzanthrone, which can exist in both the gas and particle phases.

During the day, the hydroxyl radical (OH) is the primary oxidant in the troposphere.[5] The reaction of benzanthrone with the OH radical is believed to proceed via electrophilic addition to the aromatic system, forming a hydroxybenzanthrone radical adduct. In the presence of NO₂, this adduct can undergo further reactions to yield nitrobenzanthrone isomers.

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant.[6] Similar to the OH radical, the NO₃ radical can add to the aromatic rings of benzanthrone, initiating a reaction sequence that can lead to the formation of nitrobenzanthrone isomers.

Heterogeneous and Particle-Phase Formation

Benzanthrone can be adsorbed onto the surface of atmospheric particulate matter, where it can undergo heterogeneous reactions with gaseous pollutants. These reactions are influenced by the composition and surface properties of the particles.

Dinitrogen pentoxide (N₂O₅), which is in equilibrium with NO₃ and NO₂, is an effective nitrating agent in the dark. On the surface of aerosol particles, N₂O₅ can react with adsorbed benzanthrone to form 3-NBA.

This compound can be produced by the reaction of benzanthrone with gaseous nitrogen dioxide and ozone.[2] This reaction can occur both in the gas phase and on the surface of particles.

Quantitative Data

Quantitative data on the atmospheric formation of 3-NBA is limited, with most studies focusing on a broader range of PAHs. The following tables summarize the available data on reaction rate constants and atmospheric concentrations.

Table 1: Gas-Phase Reaction Rate Constants of Benzanthrone with Atmospheric Oxidants

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Benzanthrone | OH | (1.8 ± 0.1) x 10⁻¹¹ | 298 | [1] |

| Benzanthrone | NO₃ | (6.8 ± 0.6) x 10⁻¹² | 298 | [1] |

Table 2: Atmospheric Concentrations of this compound

| Location | Concentration (pg m⁻³) | Comments | Reference |

| Urban and semi-rural areas | up to > 11.5 | Ambient particles | [2] |

| Workplaces with high diesel emissions | up to > 80 | Ambient air | [2] |

| Bus station | 431 (±183) | Fine particulate matter (PM₂.₅) | [3] |

| Coastal site | 59.0 (±16.6) | Fine particulate matter (PM₂.₅) | [3] |

Table 3: Product Yields from Direct Nitration of Benzanthrone (Laboratory Synthesis)

| Product | Average Percent Yield (%) |

| 1-Nitrobenzanthrone | 0.3 ± 0.1 |

| 2-Nitrobenzanthrone | 10.5 ± 2.6 |

| This compound | 6.4 ± 1.3 |

| Data from the reaction of benzanthrone with nitric acid in acetic anhydride (B1165640) under ice-cold conditions.[7] |

Experimental Protocols

The study of atmospheric formation of 3-NBA relies on a combination of laboratory experiments and field measurements. Smog chambers and aerosol flow tubes are key laboratory tools for simulating atmospheric conditions.

Smog Chamber Experiments

Smog chamber experiments are conducted in large, controlled environmental chambers to simulate the chemical reactions occurring in the atmosphere.[8][9]

Key Experimental Parameters:

-

Chamber Volume: Typically several cubic meters.

-

Light Source: UV lamps to simulate the solar spectrum.

-

Reactant Concentrations: Benzanthrone, oxidant precursors (e.g., H₂O₂ for OH radicals, N₂O₅ for NO₃ radicals), and NOₓ are introduced at atmospherically relevant concentrations.

-

Temperature and Humidity: Controlled to mimic specific atmospheric conditions.

-

Sampling and Analysis: Gas and particle phase samples are collected periodically and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the reaction products.[10][11]

Analytical Methods

The detection and quantification of 3-NBA in atmospheric samples and laboratory experiments require highly sensitive analytical techniques.

-

Sample Collection: 3-NBA is a semi-volatile compound and is typically collected on filters for particulate phase analysis and on solid sorbents for gas-phase analysis.[2]

-

Extraction: Soxhlet extraction or ultrasonic extraction with organic solvents is commonly used to extract 3-NBA from the collection media.[12]

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or chemiluminescence detection for high sensitivity.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantification and structural confirmation of the analytes.[7]

-

Online Column-Switching HPLC-Electrospray Tandem Mass Spectrometry: An advanced method for the detection and quantification of 3-NBA-DNA adducts, which can also be adapted for environmental samples.[13]

-

Conclusion

The atmospheric formation of this compound is a complex process involving both gas-phase and heterogeneous reactions of its precursor, benzanthrone, with key atmospheric oxidants. While primary emissions from combustion sources are a major source, secondary atmospheric formation contributes to the overall environmental burden of this potent mutagen. Further research is needed to fully elucidate the detailed reaction mechanisms, quantify the product yields under various atmospheric conditions, and accurately assess the contribution of atmospheric formation to human exposure to 3-NBA. The experimental and analytical protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of the potent mutagens 2- nitrobenzanthrone and this compound in fine airborne particles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. archive.ipcc.ch [archive.ipcc.ch]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis of 2-, and this compound via direct nitration of benza" by Kefa Karimu Onchoke and Jorge J. JOjeda [scholarworks.sfasu.edu]

- 8. Combined Smog Chamber/Oxidation Flow Reactor Study on Aging of Secondary Organic Aerosol from Photooxidation of Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACP - Chemical and physical transformations of organic aerosol from the photo-oxidation of open biomass burning emissions in an environmental chamber [acp.copernicus.org]

- 10. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of mutagenic this compound in diesel exhaust particulate matter by three-dimensional high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. env.go.jp [env.go.jp]

- 13. Quantification of this compound-DNA adducts using online column-switching HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genotoxicity of 3-Nitrobenzanthrone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzanthrone (3-NBA) is a potent mutagen and a suspected human carcinogen found in diesel exhaust and urban air pollution.[1][2] Its genotoxicity, and that of its metabolites, is a significant concern for public health. This technical guide provides a comprehensive overview of the core mechanisms of 3-NBA-induced genotoxicity, focusing on its metabolic activation, DNA adduct formation, and the resultant mutagenic outcomes. The information is presented to aid researchers, scientists, and drug development professionals in understanding and assessing the risks associated with this environmental pollutant.

Metabolic Activation of this compound

The genotoxicity of 3-NBA is not direct; it requires metabolic activation to reactive electrophilic species that can bind to DNA.[3] This activation is a multi-step process involving both Phase I and Phase II xenobiotic-metabolizing enzymes. The primary pathway begins with the reduction of the nitro group to form N-hydroxy-3-aminobenzanthrone (N-OH-ABA), a key intermediate.[4][5]

Several enzymes can catalyze this initial nitroreduction, including cytosolic NAD(P)H:quinone oxidoreductase (NQO1) and microsomal NADPH:cytochrome P450 oxidoreductase (POR).[1][4] Studies have shown that cytosolic nitroreductases like NQO1 are the predominant activators of 3-NBA.[1]

Following the formation of N-OH-ABA, further activation occurs through esterification by Phase II enzymes, such as N,O-acetyltransferases (NATs) and sulfotransferases (SULTs), leading to the formation of highly reactive N-acetoxy or N-sulfooxy esters.[1][3] These esters can spontaneously break down to form electrophilic nitrenium ions that readily react with DNA.[3] Human NAT1, NAT2, SULT1A1, and SULT1A2 have all been implicated in the bioactivation of 3-NBA.[1][6]

The primary reductive metabolite of 3-NBA, 3-aminobenzanthrone (B1253024) (3-ABA), can also be activated to genotoxic species.[1][7] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, through N-oxidation to form N-OH-ABA.[1][4] Peroxidases found in extrahepatic tissues can also contribute to the activation of 3-ABA.[1]

DNA Adduct Formation

The reactive metabolites of 3-NBA covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations if not repaired.[2] The formation of multiple DNA adducts has been observed both in vitro and in vivo.[5][8]

The major DNA adducts identified are formed with purine (B94841) bases, specifically guanine (B1146940) and adenine.[2][4] The most abundant and persistent adducts found in target tissues like the lung are:

-

2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-ABA)

-

N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone (dG-C8-N-ABA)

-

deoxyadenosin-N6-yl-3-aminobenzanthrone[4]

These adducts, particularly the guanine adducts, are thought to be responsible for the specific mutational signature of 3-NBA, which is predominantly G:C to T:A transversions.[4][9]

Quantitative Genotoxicity Data

The genotoxicity of 3-NBA and its metabolites has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Mutagenicity in Salmonella typhimurium (Ames Test)

| Compound | Strain | Metabolic Activation | Mutagenicity (revertants/nmol) | Reference |

| 3-NBA | TA98 | -S9 | 200,000 | [10] |

| 3-NBA | YG1024 (O-acetyltransferase-overexpressing) | -S9 | 6,300,000 | [4][10] |

Table 2: In Vivo Genotoxicity in Muta™Mouse

| Compound | Dose (mg/kg bw/day) | Tissue | Mutant Frequency (x 10-6) | DNA Adducts (per 108 nucleotides) | Reference |

| 3-NBA | 5 | Liver | ~150 | ~230 | |

| 3-NBA | 5 | Bone Marrow | ~100 | 20- to 40-fold lower than liver | |

| 3-NBA | 5 | Lung | No significant increase | 20- to 40-fold lower than liver | |

| 3-ABA | 5 | Liver | ~75 | ~57.5 |

Table 3: In Vitro Genotoxicity in Human Cells

| Compound | Cell Line | Concentration (µM) | Endpoint | Result | Reference |

| 3-NBA | MCL-5 | 50 | Comet Assay (Median CTL) | 25.0 µm | [11] |

| 3-ABA | MCL-5 | 50 | Comet Assay (Median CTL) | 48.0 µm | [11] |

| 3-Ac-ABA | MCL-5 | 50 | Comet Assay (Median CTL) | 54.5 µm | [11] |

| N-Ac-N-OH-ABA | MCL-5 | 50 | Comet Assay (Median CTL) | 65.0 µm | [11] |

| 3-NBA | MCL-5 | 1 | Micronucleus Assay (MN/500 cells) | 4.7 | [11] |

| N-Ac-N-OH-ABA | MCL-5 | 1 | Micronucleus Assay (MN/500 cells) | 4.7 | [11] |

| 3-NBA | A549 | Not specified | DNA Adducts (per 108 NN) | 280 ± 40 | [12] |

| 2-NBA | A549 | Not specified | DNA Adducts (per 108 NN) | 103 ± 30 | [12] |

| 3-NBA | HepG2 | Not specified | DNA Adducts (per 108 NN) | 477 ± 67 | [12] |

| 2-NBA | HepG2 | Not specified | DNA Adducts (per 108 NN) | 24 ± 8 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are outlines of key experimental protocols used in the assessment of 3-NBA genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical.[13][14]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[13] The test measures the ability of a substance to cause mutations that revert the bacteria to a His+ phenotype, allowing them to grow on a histidine-deficient medium.[14]

Methodology:

-

Strain Selection: Strains such as TA98 and YG1024 are commonly used for nitroaromatic compounds. YG1024 is a derivative of TA98 that overexpresses O-acetyltransferase, making it highly sensitive to mutagens requiring this activation step.[10]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), which is a supernatant fraction of a rodent liver homogenate containing microsomal enzymes. This is to determine if the compound or its metabolites are mutagenic.[13]

-

Exposure: The bacterial culture is exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

32P-Postlabelling Analysis of DNA Adducts

The 32P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[16][17]

Principle: This method involves the enzymatic digestion of DNA to 3'-monophosphate nucleosides, followed by the transfer of a 32P-phosphate group from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotides by T4 polynucleotide kinase.[16] The radiolabeled adducts are then separated and quantified.

Methodology:

-

DNA Isolation: High-purity DNA is isolated from tissues or cells exposed to the test compound.

-

Enzymatic Digestion: The DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: The DNA adducts are enriched relative to normal nucleotides, typically by nuclease P1 digestion (which dephosphorylates normal 3'-mononucleotides but not the more resistant bulky adducts) or by butanol extraction.[16]

-

32P-Labelling: The enriched adducts are radiolabeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[16]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.[8]

Micronucleus Assay

The micronucleus assay is a cytogenetic test for assessing chromosomal damage.[11]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Methodology:

-

Cell Culture and Exposure: Proliferating cells (e.g., human B lymphoblastoid MCL-5 cells) are exposed to the test compound for a suitable duration.[11]

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division after exposure.[18]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. The results are compared to those of negative and positive controls.[11]

Conclusion

This compound is a potent genotoxic agent that undergoes complex metabolic activation to form DNA-damaging species. The primary mechanism of its genotoxicity involves the nitroreduction to N-hydroxy-3-aminobenzanthrone, followed by esterification to highly reactive intermediates that form covalent adducts with DNA, predominantly with guanine bases. These adducts lead to a characteristic G:C to T:A transversion mutational signature. The quantitative data from various assays, including the Ames test, in vivo Muta™Mouse studies, and in vitro human cell line experiments, consistently demonstrate the high genotoxic potential of 3-NBA and its metabolites. Understanding the enzymatic pathways involved in its activation and the nature of the DNA damage it induces is critical for assessing the human health risks associated with exposure to this environmental pollutant and for developing strategies for mitigation and prevention.

References

- 1. Molecular mechanism of genotoxicity of the environmental pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DNA adduct formation by the ubiquitous environmental pollutant this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of this compound and its metabolites by human acetyltransferases, sulfotransferases and cytochrome P450 expressed in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. DNA adduct formation from the mutagenic air pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Activation of this compound and its metabolites to DNA-damaging species in human B lymphoblastoid MCL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Core Mechanism of 3-Nitrobenzanthrone-Induced Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzanthrone (3-NBA), a nitrated polycyclic aromatic hydrocarbon, is a potent mutagen and suspected human carcinogen found in diesel exhaust and urban air pollution.[1][2][3] Epidemiological evidence has linked exposure to diesel emissions with an increased risk of lung cancer, making the study of components like 3-NBA critical for understanding environmental carcinogenesis.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying 3-NBA-induced cancer, focusing on its metabolic activation, genotoxicity, and the subsequent perturbation of cellular signaling pathways.

Metabolic Activation: The Path to Reactivity

3-NBA is not directly carcinogenic; it requires metabolic activation to exert its genotoxic effects.[1][4] This multi-step process involves an initial reduction of the nitro group, followed by esterification, to form highly reactive electrophilic species that can covalently bind to DNA.[5][6][7]

Phase I: Nitroreduction

The primary activation step is the reduction of the nitro group of 3-NBA to form N-hydroxy-3-aminobenzanthrone (N-OH-ABA).[4][8] This reaction is catalyzed by several cytosolic and microsomal nitroreductases.[4][9]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is a major contributor to 3-NBA nitroreduction.[6][10][11] It catalyzes a two-electron reduction of quinones and nitroaromatics.[6][12]

-

NADPH-cytochrome P450 oxidoreductase (POR): Located in the microsomes, POR can also reduce 3-NBA, though studies suggest cytosolic pathways are predominant.[4][9]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes, such as CYP1A1 and CYP1A2, can participate in the reductive metabolism of 3-NBA.[10][13] They are also essential for the oxidative activation of its metabolite, 3-aminobenzanthrone (B1253024) (3-ABA).[9][10]

-

Other Reductases: Enzymes like xanthine (B1682287) oxidase and aldo-keto reductases also contribute to the nitroreduction of 3-NBA.[4][6]

Phase II: Esterification

The intermediate, N-OH-ABA, undergoes further activation through esterification by phase II enzymes. This step creates unstable esters with good leaving groups, which then spontaneously form highly electrophilic arylnitrenium or carbenium ions.[1][5][7]

-

N,O-Acetyltransferases (NATs): Both NAT1 and NAT2 can acetylate N-OH-ABA to form N-acetoxy-3-aminobenzanthrone.[5][10]

-

Sulfotransferases (SULTs): SULTs, particularly SULT1A1 and SULT1A2, catalyze the sulfation of N-OH-ABA to produce N-sulfooxy-3-aminobenzanthrone.[5][10]

These highly reactive ions are the ultimate carcinogenic species that attack the nucleophilic centers in DNA, leading to the formation of bulky DNA adducts.[1][3]

Genotoxicity: DNA Adducts and Mutational Signature

The covalent binding of 3-NBA's reactive metabolites to DNA is a critical initiating event in its carcinogenic mechanism.[1][2]

DNA Adduct Profile

Using sensitive techniques like ³²P-postlabelling, researchers have identified several distinct DNA adducts formed by 3-NBA in both in vitro and in vivo systems.[4][14] The primary adducts are formed with purine (B94841) bases:[1][3][4]

-

2-(2'-deoxyguanosin-N²-yl)-3-aminobenzanthrone (dG-N²-ABA)

-

N-(2'-deoxyguanosin-C8-yl)-3-aminobenzanthrone (dG-C8-N-ABA)

-

2-(2'-deoxyadenosin-N⁶-yl)-3-aminobenzanthrone (dA-N⁶-ABA)

The dG-N²-ABA adduct is often the most abundant and persistent lesion found in target tissues like the lung, suggesting it plays a significant role in the carcinogenic process.[1][4]

Data Presentation: 3-NBA DNA Adduct Levels in Rodent Tissues

The following table summarizes representative data on DNA adduct levels in various tissues of rats following exposure to 3-NBA, illustrating the distribution and persistence of these lesions.

| Tissue | Route of Administration | Dose | Time Point | Total Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Lung | Intratracheal Instillation | 2 mg/kg | 48 hours | ~150-200 | [15] |

| Liver | Intraperitoneal | 2 mg/kg | 24 hours | ~230 | [16] |

| Kidney | Intratracheal Instillation | 2 mg/kg | 48 hours | ~50-100 | [15] |

| Pancreas | Intratracheal Instillation | 2 mg/kg | 48 hours | ~100-150 | [15] |

| Bone Marrow | Intraperitoneal | 2 mg/kg | 24 hours | ~5-10 | [16] |

| Lung | Intratracheal Instillation | 0.2 mg/kg | 36 weeks | Persistent | [4] |

Note: Values are approximate and compiled from multiple studies for illustrative purposes.

Mutagenicity and Signature Mutations

3-NBA is a powerful mutagen in bacterial and mammalian cell systems.[1][17] The formation of bulky DNA adducts, particularly on guanine (B1146940) bases, leads to errors during DNA replication and repair, resulting in a characteristic mutational signature. The predominant mutation induced by 3-NBA is a G:C to T:A transversion .[3][4][18] This signature has been observed in various experimental models, including in the human p53 tumor suppressor gene, suggesting a direct link between 3-NBA exposure, DNA adduct formation, and the specific genetic alterations that can drive cancer.[4][18]

Beyond point mutations, 3-NBA is also known to cause other forms of genetic damage, including:

-

Micronuclei formation , indicative of chromosomal breakage and loss.[4][17]

-

Loss of heterozygosity (LOH) events at specific genetic loci.[17]

Disrupted Signaling Pathways and Malignant Transformation

While DNA mutation is a key initiating event, the progression to cancer involves the broader disruption of cellular signaling networks that control cell survival, proliferation, and death. Chronic exposure to 3-NBA has been shown to promote malignant transformation by altering key signaling pathways.[20]

Oxidative Stress Response

The metabolic processing of 3-NBA can generate reactive oxygen species (ROS), leading to a state of oxidative stress.[21][22] This can independently cause oxidative DNA damage and also act as a signaling modulator.[23][24] Cells respond to low-dose 3-NBA exposure by upregulating antioxidants, but at higher concentrations, this adaptive mechanism is overwhelmed, leading to increased intracellular ROS, which contributes to cytotoxicity and DNA damage.[11]

DNA Damage Response (DDR) and Apoptosis

The presence of bulky 3-NBA-DNA adducts and other DNA lesions triggers the DNA Damage Response (DDR). In mouse hepatoma cells, 3-NBA exposure leads to the phosphorylation and nuclear accumulation of the tumor suppressor p53.[19] This activation of the p53 pathway can induce apoptosis (programmed cell death), a protective mechanism to eliminate heavily damaged cells.[19]

Pro-Survival and Proliferative Signaling

Chronic exposure to 3-NBA can select for cells that evade apoptosis and exhibit enhanced survival and proliferation, key hallmarks of cancer. Studies in human lung epithelial cells have shown that long-term 3-NBA treatment leads to malignant transformation through the upregulation of tumor-promoting genes, most notably epiregulin (EREG) and interleukin-6 (IL-6).[20]

-

EREG-Mediated Signaling: Increased EREG expression activates the PI3K/AKT and MEK/ERK signaling pathways, which are central regulators of cell growth, proliferation, and survival.[20]

-

IL-6/STAT3 Pathway: Concurrently, elevated IL-6 and EREG synergistically activate the STAT3 signaling pathway, further promoting clonogenic cell survival and migration.[20]

The sustained activation of these pro-survival and proliferative pathways in the face of persistent genotoxic stress is a critical driver of 3-NBA-induced carcinogenesis.

Key Experimental Protocols

The elucidation of the carcinogenic mechanism of 3-NBA has relied on a variety of specialized experimental techniques.

³²P-Postlabelling Assay for DNA Adduct Detection

This highly sensitive method is used to detect and quantify bulky DNA adducts.

-

DNA Isolation: Genomic DNA is extracted from tissues or cells exposed to 3-NBA.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal (unadducted) nucleotides are removed to increase the relative concentration of adducted nucleotides. This is commonly achieved by nuclease P1 treatment (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.[8][18]

-

Radiolabeling: The remaining adducted nucleotides are radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[4]

-

Detection and Quantification: The separated adduct spots are visualized by autoradiography and quantified using phosphorimaging. Adduct levels are expressed as Relative Adduct Leveling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.[14]

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA single- and double-strand breaks and oxidative DNA damage.

-

Cell Encapsulation: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Cell Lysis: The cells are lysed using detergents and high salt to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

DNA Unwinding: The slides are placed in an alkaline (pH > 13) solution to unwind the DNA.

-

Electrophoresis: The slides undergo electrophoresis at a low voltage. Damaged DNA containing breaks relaxes and migrates out of the nucleoid, forming a "comet tail."

-

Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy.

-

Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.

-

Oxidative Damage Detection: To specifically detect oxidative lesions, the assay can be modified by including a pre-incubation step with enzymes like formamidopyrimidine DNA glycosylase (FPG), which recognizes and cleaves DNA at sites of oxidized purines.[21]

Mutagenicity Assays

-

Ames Test: This bacterial reverse mutation assay uses specific strains of Salmonella typhimurium (e.g., TA98, YG1024) that are auxotrophic for histidine. The mutagenic potential of 3-NBA is determined by its ability to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium. 3-NBA is a potent direct-acting mutagen in this assay, particularly in strains that overexpress O-acetyltransferase, highlighting the role of this enzyme in its activation.[1][25]

-

Mammalian Cell Mutation Assays: Forward mutation assays are performed in mammalian cell lines (e.g., human lymphoblasts, mouse lymphoma cells) at specific genetic loci like hypoxanthine-guanine phosphoribosyltransferase (Hprt) and thymidine (B127349) kinase (Tk).[17] Cells are treated with 3-NBA, and mutations are scored by selecting for cells resistant to toxic substrate analogs (e.g., 6-thioguanine (B1684491) for Hprt mutants).

Conclusion

The carcinogenesis of this compound is a multi-stage process initiated by its metabolic activation into highly reactive electrophiles. This activation, driven primarily by cytosolic nitroreductases like NQO1 and subsequent esterification by NATs and SULTs, leads to the formation of characteristic purine DNA adducts. These adducts are not only premutagenic lesions that cause a signature G:C to T:A transversion mutation, but they also trigger cellular stress responses. While acute, high-level damage can lead to protective apoptosis via the p53 pathway, chronic exposure fosters a pro-cancerous environment by promoting the upregulation of EREG and IL-6. This, in turn, drives the sustained activation of PI3K/AKT, MEK/ERK, and STAT3 signaling pathways, culminating in enhanced cell survival, proliferation, and ultimately, malignant transformation. A thorough understanding of these intricate molecular mechanisms is essential for assessing the human health risks posed by this ubiquitous environmental pollutant and for developing strategies in chemoprevention and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct formation by the ubiquitous environmental pollutant this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomedical Papers: MOLECULAR MECHANISM OF GENOTOXICITY OF THE ENVIRONMENTAL POLLUTANT this compound [biomed.papers.upol.cz]

- 10. Molecular mechanism of genotoxicity of the environmental pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-Dependent Response to this compound Exposure in Human Urothelial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinone reductase - Proteopedia, life in 3D [proteopedia.org]

- 13. Activation of this compound and its metabolites by human acetyltransferases, sulfotransferases and cytochrome P450 expressed in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA adduct formation from the mutagenic air pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA adduct formation by the environmental contaminant this compound after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The genotoxicity of this compound and the nitropyrene lactones in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound promotes malignant transformation in human lung epithelial cells through the epiregulin-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. The role of oxidative stress in chemical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of oxidative stress in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mutagenic activities and physicochemical properties of selected nitrobenzanthrones - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation Pathways of 3-Nitrobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrobenzanthrone (3-NBA) is a potent mutagen and suspected human carcinogen found in diesel exhaust and urban air pollution. Its genotoxicity is not direct but requires metabolic activation to reactive intermediates that can form covalent adducts with DNA, initiating mutagenic and carcinogenic processes. This technical guide provides an in-depth overview of the core metabolic activation pathways of 3-NBA, detailing the enzymatic processes, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the involved pathways. The primary route of activation involves the reduction of the nitro group to a reactive N-hydroxy arylamine, which can be further activated by phase II conjugation reactions. Key enzymes in this bioactivation cascade include NAD(P)H:quinone oxidoreductase 1 (NQO1), cytochrome P450 (CYP) enzymes, N-acetyltransferases (NATs), and sulfotransferases (SULTs).

Core Metabolic Activation Pathways

The metabolic activation of 3-NBA is a multi-step process involving both Phase I and Phase II xenobiotic-metabolizing enzymes. The central event is the reduction of the nitro group of 3-NBA to form N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA), a critical intermediate that can be further activated.

Phase I Metabolism: Nitroreduction and Oxidation

Nitroreduction: The primary and most efficient pathway for the activation of 3-NBA is the reduction of its nitro group.[1][2] This reaction is predominantly catalyzed by cytosolic NAD(P)H:quinone oxidoreductase (NQO1).[1][3] Other enzymes, such as NADPH:cytochrome P450 oxidoreductase (POR) and xanthine (B1682287) oxidase, can also contribute to this process, although their role in vivo appears to be minor compared to NQO1.[2] The product of this reduction, N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA), is a proximate carcinogen.[2]

Oxidation of 3-Aminobenzanthrone (3-ABA): 3-Aminobenzanthrone (3-ABA), a major metabolite of 3-NBA found in human urine, can also be activated to the same reactive intermediate, N-OH-3-ABA.[4] This activation occurs through N-oxidation, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[5] Peroxidases found in extrahepatic tissues can also play a role in the activation of 3-ABA.[1]

Phase II Metabolism: Acetylation and Sulfation

The N-hydroxy metabolite (N-OH-3-ABA) can undergo further activation through Phase II conjugation reactions, leading to the formation of highly reactive esters.[6] These esters readily dissociate to form electrophilic arylnitrenium ions, which are the ultimate carcinogenic species that react with DNA.[4]

O-acetylation: N,O-acetyltransferases (NATs), particularly NAT2 and to a lesser extent NAT1, catalyze the O-acetylation of N-OH-3-ABA to form N-acetoxy-3-aminobenzanthrone.[1][6]

O-sulfonation: Sulfotransferases (SULTs), primarily SULT1A1 and SULT1A2, can catalyze the O-sulfonation of N-OH-3-ABA to produce N-sulfonyloxy-3-aminobenzanthrone.[1]

dot

References

- 1. Quantification of this compound-DNA adducts using online column-switching HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. xenometrix.ch [xenometrix.ch]

- 4. DNA adduct formation by the environmental contaminant this compound after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-aminobenzanthrone, a human metabolite of the environmental pollutant this compound, forms DNA adducts after metabolic activation by human and rat liver microsomes: evidence for activation by cytochrome P450 1A1 and P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nitroreductases in the Bioactivation of 3-Nitrobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrobenzanthrone (3-NBA) is a potent mutagen and suspected human carcinogen found in diesel exhaust and urban air pollution. Its biological activity is contingent upon metabolic activation, a process in which nitroreductases play a central and initiating role. This technical guide provides an in-depth examination of the enzymatic reduction of 3-NBA, detailing the key enzymes involved, their kinetic parameters, the subsequent formation of DNA adducts, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of the molecular mechanisms underpinning 3-NBA's genotoxicity.

The Metabolic Activation Pathway of this compound

The bioactivation of 3-NBA is a multi-step process initiated by the reduction of its nitro group. This critical first step is catalyzed by a range of cytosolic nitroreductases, leading to the formation of N-hydroxy-3-aminobenzanthrone. This intermediate is then subject to further activation, primarily through O-acetylation or O-sulfonylation, to form highly reactive esters. These electrophilic species can then covalently bind to DNA, forming adducts that can lead to mutations and potentially initiate carcinogenesis.

Several human enzymes have been identified as capable of catalyzing the initial nitroreduction of 3-NBA. While NAD(P)H:quinone oxidoreductase 1 (NQO1) has been traditionally considered a major contributor, recent research has highlighted the significant role of aldo-keto reductase (AKR) isoforms, specifically AKR1C1, AKR1C2, and AKR1C3.[1][2] Other enzymes such as NADPH-P450 oxidoreductase (POR) and xanthine (B1682287) oxidase can also contribute to this metabolic step.[3]

The ultimate genotoxic outcome of 3-NBA exposure is the formation of several distinct DNA adducts. The major adducts identified in vivo include deoxyguanosin-N2-yl-3-aminobenzanthrone, deoxyguanosin-C8-yl-N-3-aminobenzanthrone, and deoxyadenosin-N6-yl-3-aminobenzanthrone.[4]

Quantitative Analysis of Nitroreductase Activity

The efficiency of different nitroreductases in activating 3-NBA can be compared by examining their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) |

| NQO1 | 1.5 ± 0.5 | 0.058 ± 0.004 | 39 ± 15 |

| AKR1C1 | 0.4 ± 0.1 | 0.012 ± 0.001 | 30 ± 10 |

| AKR1C2 | 0.3 ± 0.1 | 0.0021 ± 0.0002 | 7 ± 3 |

| AKR1C3 | 0.7 ± 0.2 | 0.013 ± 0.001 | 19 ± 6 |

| Table 1: Steady-state kinetic parameters for the reduction of this compound by human nitroreductases. Data sourced from Arlt et al., 2018.[1][2] |

Quantitative Analysis of DNA Adduct Formation

The genotoxicity of 3-NBA is directly related to the formation of stable DNA adducts. The levels of these adducts can be quantified in vitro and in vivo using techniques such as ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Activation System | Total DNA Adducts (RAL ± SD / 10⁸ nucleotides) |

| Zinc Reduction | 88.4 ± 32 |

| Xanthine Oxidase | 75.5 ± 12 |

| Rat Liver S9 | 48.6 ± 8 |

| Table 2: In vitro DNA adduct formation from this compound with different activation systems. RAL = Relative Adduct Labeling. Data sourced from Frei et al., 2008.[3] |

| Tissue (in vivo, rat) | Total DNA Adducts (adducts ± SD / 10⁸ nucleotides) |

| Lung (0.2 mg/kg) | 39 ± 18 |

| Lung (2 mg/kg) | 350 ± 139 |

| Pancreas (0.2 mg/kg) | 55 ± 34 |

| Pancreas (2 mg/kg) | 620 ± 370 |

| Blood (0.2 mg/kg) | 9.5 ± 1.9 |

| Blood (2 mg/kg) | 41 ± 27 |

| Table 3: In vivo DNA adduct formation in female Sprague Dawley rats 48 hours after intratracheal instillation of this compound. Data sourced from Arlt et al., 2001.[5] |

Experimental Protocols

Discontinuous Enzymatic Assay for Nitroreductase Activity

This protocol is adapted from the methodology used to determine the kinetic parameters of AKR1C isoforms and NQO1 with 3-NBA.[1]

Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, or NQO1

-

This compound (3-NBA)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the respective enzyme (AKR1C isoform or NQO1).

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a solution of 3-NBA in a suitable solvent (e.g., DMSO).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the formation of the metabolite, 3-aminobenzanthrone (3-ABA).

-

Use a mobile phase gradient of water/acetonitrile containing 0.1% TFA for separation.

-

Monitor the elution of 3-ABA by UV absorbance at an appropriate wavelength.

-

Determine the initial reaction velocities at various substrate concentrations to calculate Km and kcat values using Michaelis-Menten kinetics.

³²P-Postlabeling Assay for DNA Adduct Detection

This is a highly sensitive method for detecting covalent modifications in DNA. The following is a generalized protocol based on established methods.[6][7][8]

Materials:

-

DNA sample (isolated from cells or tissues exposed to 3-NBA)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1 or butanol

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by either nuclease P1 treatment (which dephosphorylates normal nucleotides) or butanol extraction.

-

⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional chromatography on PEI-cellulose TLC plates using a series of developing solvents.

-

Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager. Calculate the relative adduct labeling (RAL) by relating the radioactivity of the adducts to the total radioactivity of the nucleotides in the DNA sample.

HPLC-MS/MS for DNA Adduct Quantification

This method provides high specificity and sensitivity for the quantification of known DNA adducts.[9][10]

Materials:

-

DNA sample

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

Internal standards (e.g., isotopically labeled DNA adducts)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

Procedure:

-

DNA Hydrolysis: Hydrolyze the DNA sample to individual nucleosides using a cocktail of enzymes.

-

Sample Cleanup: Purify the nucleoside mixture, often by solid-phase extraction, to remove proteins and other interfering substances.

-

LC Separation: Inject the sample onto the HPLC system. Separate the DNA adducts from the normal nucleosides using a gradient elution on a C18 column.

-

MS/MS Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode.

-

Quantification: Monitor specific precursor-to-product ion transitions for each adduct and the internal standard using multiple reaction monitoring (MRM). Quantify the adducts by comparing their peak areas to those of the internal standards.

Visualized Workflows

References

- 1. Role of Human Aldo-Keto Reductases in the Metabolic Activation of the Carcinogenic Air Pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA adduct formation from the mutagenic air pollutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA adduct formation by the environmental contaminant this compound after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of this compound-DNA adducts using online column-switching HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo DNA Adduct Formation of 3-Nitrobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzanthrone (3-NBA) is a potent mutagen and a suspected human carcinogen identified in diesel engine exhaust and ambient air pollution.[1][2] Its genotoxicity is primarily attributed to its ability to form covalent adducts with DNA following metabolic activation.[1][2] Understanding the mechanisms of 3-NBA-induced DNA damage is crucial for assessing its carcinogenic risk and for developing strategies for prevention and mitigation. This technical guide provides an in-depth overview of the in vivo DNA adduct formation of 3-NBA, focusing on its metabolic activation, the types of adducts formed, quantitative data from animal studies, and the experimental protocols used for their detection and characterization.

Metabolic Activation Pathway

The genotoxicity of 3-NBA is dependent on its metabolic activation to electrophilic intermediates that can react with DNA. The primary activation pathway involves the reduction of the nitro group, leading to the formation of a reactive hydroxylamine (B1172632) metabolite.[1][2][3]

The key steps in the metabolic activation of 3-NBA are:

-

Nitroreduction: 3-NBA is initially reduced to N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA). This step is predominantly catalyzed by cytosolic nitroreductases, with NAD(P)H:quinone oxidoreductase 1 (NQO1) being a major enzyme involved.[1][4][5] Other enzymes, such as cytochrome P450 (CYP) enzymes and NADPH:cytochrome P450 oxidoreductase (POR), can also contribute to this reduction.[1][4]

-

O-Esterification: The proximate carcinogen, N-OH-3-ABA, can be further activated through O-esterification by phase II enzymes. This involves acetylation by N,O-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[1][3][5]

-

Formation of Reactive Ions: These esters are unstable and can spontaneously break down to form electrophilic nitrenium or carbenium ions.[3]

-